1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide
Description
1-(Methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates a piperidine-4-carboxamide core linked to a methylsulfonyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-23(21,22)18-8-5-12(6-9-18)15(20)16-10-13-11-17-19-7-3-2-4-14(13)19/h11-12H,2-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAVBYCJSCOREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves a multi-step process:
Step 1: : Preparation of the piperidine intermediate, which may involve the reaction of piperidine with suitable reagents under controlled conditions.
Step 2: : Formation of the tetrahydropyrazolo ring through cyclization reactions.
Step 3: : Introduction of the sulfonyl group via sulfonation reactions, typically using reagents like methanesulfonyl chloride.
Step 4: : Coupling of the intermediate compounds through amide bond formation, utilizing reagents such as carbodiimides or peptide coupling agents.
Industrial Production Methods:
In industrial settings, the production of this compound is optimized for scalability and efficiency. This often involves automated reaction setups, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : This compound may undergo oxidation reactions, especially at the sulfur atom in the sulfonyl group.
Reduction: : Reduction reactions can target the carbonyl group within the amide moiety.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Alkyl halides, acyl chlorides
Major Products Formed from These Reactions:
Oxidation Products: : Sulfones, sulfoxides
Reduction Products: : Secondary amines, alcohols
Substitution Products: : N-substituted derivatives, acylated compounds
Scientific Research Applications
1-(Methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide has diverse applications:
Chemistry: : Used as a building block for complex molecule synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Compared to other compounds with similar structures, 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide exhibits unique properties:
Unique Structural Features: : The combination of the piperidine, tetrahydropyrazolo ring, and sulfonyl group is distinct.
Enhanced Reactivity: : The presence of the sulfonyl group enhances its reactivity in oxidation and substitution reactions.
Specificity in Applications: : Its structure imparts specificity in biological and chemical applications, making it a valuable compound for targeted research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide are absent, comparisons can be drawn to structurally analogous compounds. Below is an analysis of key analogs and their properties:
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 1l)
- Structure: Features a tetrahydroimidazo[1,2-a]pyridine core with ester, nitrophenyl, and cyano substituents.
- Physical Properties : Yellow solid, melting point 243–245°C, molecular weight 547.56 g/mol.
- Characterization : Validated via ¹H NMR, ¹³C NMR, IR, and HRMS (51% yield) .
- Relevance : Demonstrates the use of NMR and mass spectrometry for confirming heterocyclic structures, a methodology applicable to the target compound.
N-Substituted Derivatives of 1-(4-Methoxyphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]pyrimidin-4-One
- Structure : Pyrazolo[3,4-d]pyrimidine core with arylpiperazine and chlorobenzyl groups.
- Synthesis : Reacted with α-chloroacetamides and 2-chloro-N-(4-chlorobenzyl)acetamide under optimized conditions .
- Relevance : Highlights synthetic strategies for N-alkylation/arylation, which could inform the functionalization of the target compound’s piperidine-carboxamide group.
General Structural and Functional Comparisons
Biological Activity
The compound 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide , also known by its CAS number 2034264-46-3, is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.39 g/mol. The presence of the methylsulfonyl group enhances its chemical reactivity and biological activity. Its structure consists of a piperidine core linked to a tetrahydropyrazolo[1,5-a]pyridine moiety, which is known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.39 g/mol |
| CAS Number | 2034264-46-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrazolo[1,5-a]pyridine have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, compounds within this class may inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial targets in treating neurodegenerative diseases such as Alzheimer's.
Case Study: MAO Inhibition
A study on similar pyrazole derivatives demonstrated competitive and reversible inhibition of MAO-B with IC50 values in the low micromolar range. This suggests that our compound could exhibit similar inhibitory effects due to structural analogies.
Anticancer Potential
The anticancer properties of related compounds have been explored extensively. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Cell Proliferation Inhibition
Research involving pyrazolo compounds revealed significant inhibition of cancer cell lines (e.g., MCF-7 for breast cancer) at concentrations ranging from 10 to 50 µM. The underlying mechanism often involves targeting specific kinases involved in cell signaling pathways.
The biological activity of this compound is attributed to its ability to bind to specific enzyme active sites. The methylsulfonyl group enhances binding affinity through polar interactions while the piperidine ring contributes to overall molecular stability.
Q & A
Q. What are the key synthetic steps for preparing 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and pyrazolo[1,5-a]pyridine cores. Key steps include:
Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Carboxamide Coupling : Using coupling agents like EDC/HOBt or HATU to link the piperidine-4-carboxamide to the pyrazolo[1,5-a]pyridinylmethyl group .
Optimization involves solvent selection (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and catalyst screening (e.g., DMAP for sulfonylation efficiency). Reaction progress is monitored via TLC or HPLC .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm proton environments (e.g., methylsulfonyl singlet at ~3.3 ppm) and carbon backbone .
- HRMS : Validate molecular weight with <5 ppm mass accuracy .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the preliminary biological assays recommended for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
- Cell Viability : Test against cancer cell lines (e.g., MTT assay) .
- Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved target affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases).
- QSAR Modeling : Corlate substituent effects (e.g., piperidine methylation) with bioactivity data .
- Quantum Chemical Calculations : Optimize transition states for sulfonylation or amidation steps to refine synthetic routes .
ICReDD’s integrated computational-experimental workflow is a validated approach for accelerating reaction design .
Q. How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer :
-
Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell line variability, IC50 protocols) .
-
Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
-
Structural Clustering : Group analogs by shared motifs (e.g., pyrazolo-pyridine cores) to identify trends (Table 1) .
Table 1 : Structural Analogues and Bioactivity Trends
Compound Core Key Modifications Reported Activity Reference Pyrazolo[1,5-a]pyridine Piperidine-4-carboxamide Kinase inhibition (IC50: 0.2 μM) Tetrazolo[1,5-b]pyridazine Methoxyphenyl substituent Anticandidate activity
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation .
- Work-Up Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) or silica gel chromatography for purification .
Q. How can researchers elucidate the compound’s mechanism of action when initial target screens are inconclusive?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify binding partners .
- CRISPR-Cas9 Knockout : Validate target relevance by observing activity loss in gene-edited cell lines .
- Metabolomic Profiling : Compare treated vs. untreated cells via LC-MS to uncover pathway disruptions .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported solubility profiles of similar compounds?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
